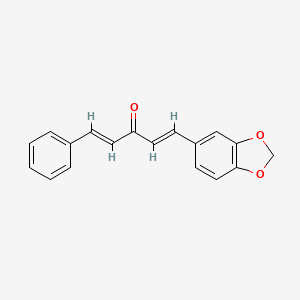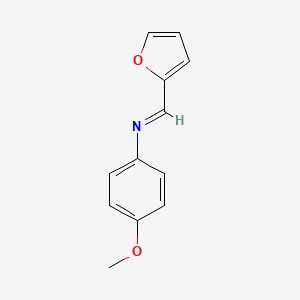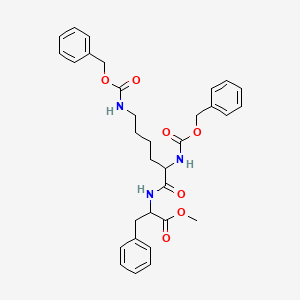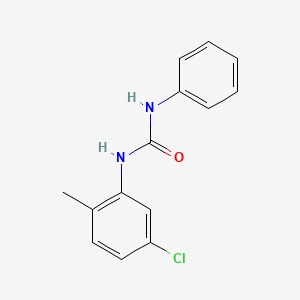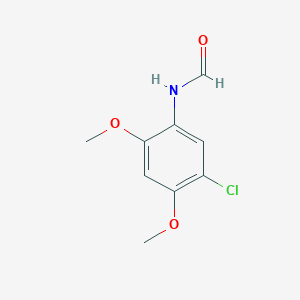
Formamide, N-(5-chloro-2,4-dimethoxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Formamide, N-(5-chloro-2,4-dimethoxyphenyl)- is a chemical compound with the molecular formula C9H10ClNO3 It is known for its unique structure, which includes a formamide group attached to a 5-chloro-2,4-dimethoxyphenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Formamide, N-(5-chloro-2,4-dimethoxyphenyl)- can be synthesized through the reaction of 5-chloro-2,4-dimethoxyaniline with formic acid. The reaction typically involves heating the mixture to facilitate the formation of the formamide bond. The reaction conditions may vary, but a common method involves refluxing the reactants in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of Formamide, N-(5-chloro-2,4-dimethoxyphenyl)- may involve a continuous flow process where the reactants are fed into a reactor under controlled temperature and pressure conditions. The product is then purified through distillation or crystallization to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Formamide, N-(5-chloro-2,4-dimethoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium amide or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Formamide, N-(5-chloro-2,4-dimethoxyphenyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism by which Formamide, N-(5-chloro-2,4-dimethoxyphenyl)- exerts its effects involves interactions with specific molecular targets. The formamide group can form hydrogen bonds with biological molecules, influencing their activity. The chloro and methoxy groups on the phenyl ring can also participate in various interactions, affecting the compound’s overall reactivity and binding properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Formamide, N-(2,4-dimethoxyphenyl)-
- Formamide, N-(5-chloro-2-methoxyphenyl)-
- Formamide, N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-methylphenyl)sulfonylacetamide
Uniqueness
Formamide, N-(5-chloro-2,4-dimethoxyphenyl)- is unique due to the presence of both chloro and methoxy groups on the phenyl ring, which confer distinct chemical and physical properties. These functional groups influence the compound’s reactivity, making it suitable for specific applications that similar compounds may not be able to achieve.
Eigenschaften
CAS-Nummer |
71862-07-2 |
|---|---|
Molekularformel |
C9H10ClNO3 |
Molekulargewicht |
215.63 g/mol |
IUPAC-Name |
N-(5-chloro-2,4-dimethoxyphenyl)formamide |
InChI |
InChI=1S/C9H10ClNO3/c1-13-8-4-9(14-2)7(11-5-12)3-6(8)10/h3-5H,1-2H3,(H,11,12) |
InChI-Schlüssel |
BEVYVHFVUZEDRP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1NC=O)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



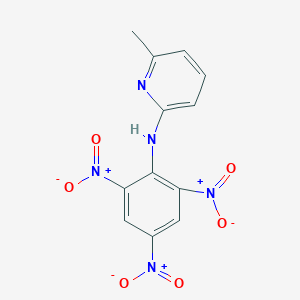
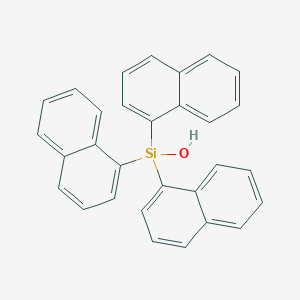
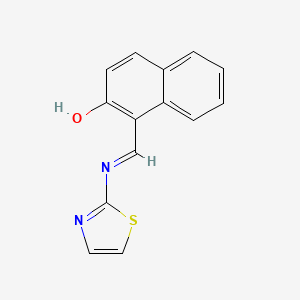
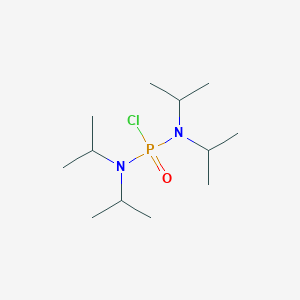
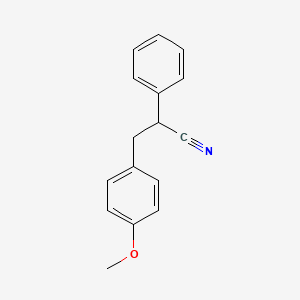
![[(Butylsulfonyl)methyl]benzene](/img/structure/B11956098.png)



